2-Hexene

描述

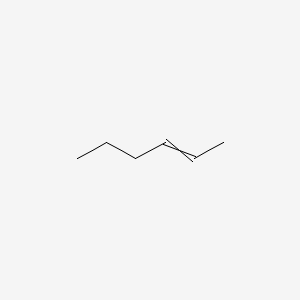

Structure

3D Structure

属性

分子式 |

C6H12 |

|---|---|

分子量 |

84.16 g/mol |

IUPAC 名称 |

hex-2-ene |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3 |

InChI 键 |

RYPKRALMXUUNKS-UHFFFAOYSA-N |

SMILES |

CCCC=CC |

规范 SMILES |

CCCC=CC |

沸点 |

Boiling point: 67.9 °C /2-Hexene (E)/; 68.8 °C /2-Hexene (Z)/; 67.1 °C /3-Hexene (E)/; 66.4 °C /3-Hexene (Z)/ |

密度 |

Density: 0.6869 g/cu cm @ 20 °C /2-Hexene (E)/; 0.6772 g/cu cm @ 20 °C /2-Hexene (Z)/; 0.6796 g/cu cm @ 20 °C /3-Hexene (Z)/ |

熔点 |

Melting point: -133 °C /2-Hexene (E)/; -141.1 °C /2-Hexene (Z)/; -115.4 °C /3-Hexene (E)/; -137.8 °C /3-Hexene (Z)/ |

物理描述 |

Gas or Vapor Liquid; [IUCLID] Clear colorless liquid; [MSDSonline] |

蒸汽压力 |

173.0 [mmHg] 150.0 [mmHg] Vapor pressure= 173 mm Hg @ 25 °C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of 2-Hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 2-hexene, focusing on their classification, physical properties, and synthetic and separation methodologies. The information is intended for professionals in the fields of chemical research and drug development who require a detailed understanding of these compounds.

Classification of Hexene Isomers

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For the molecular formula C₆H₁₂, which corresponds to hexene, there are two main categories of isomers: constitutional isomers and stereoisomers. This compound is one of several constitutional isomers and also exhibits stereoisomerism.

Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. The constitutional isomers of C₆H₁₂ can be broadly divided into alkenes (containing a carbon-carbon double bond) and cycloalkanes (containing a ring structure). There are 13 constitutional isomers of hexene that are alkenes.[1][2]

Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound exists as two stereoisomers due to the restricted rotation around the carbon-carbon double bond.[3][4] These are geometric isomers, specifically diastereomers of each other.[5]

The relationship between these isomers can be visualized as follows:

Physical Properties of this compound Stereoisomers and Related Isomers

The different spatial arrangements of atoms in isomers lead to variations in their physical properties. For instance, cis-2-hexene has a higher boiling point than trans-2-hexene due to its slightly higher polarity.[3] A summary of key physical properties for the stereoisomers of this compound and other linear hexene isomers is presented below.

| Isomer | IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (at 20°C) |

| cis-2-Hexene | (Z)-Hex-2-ene | 7688-21-3 | 68.8 | -141.11 | 0.6824 (at 25°C) | 1.3979 |

| trans-2-Hexene | (E)-Hex-2-ene | 4050-45-7 | 67.9 | -133 | 0.6733 (at 25°C) | 1.3936 |

| 1-Hexene | Hex-1-ene | 592-41-6 | 63.48 | -139.76 | 0.6685 (at 25°C) | 1.3852 (at 25°C) |

| cis-3-Hexene | (Z)-Hex-3-ene | 7642-09-3 | 66.4 | -137.8 | 0.6778 | 1.3947 |

| trans-3-Hexene | (E)-Hex-3-ene | 13269-52-8 | 67.1 | -115.4 | 0.6772 | 1.3943 |

Data sourced from PubChem and Wikipedia.[1][6]

Experimental Protocols for Synthesis and Separation

The selective synthesis of a particular isomer of this compound is a common requirement in organic synthesis. The most effective methods for preparing the cis and trans isomers of this compound start from 2-hexyne (B165341).

Synthesis of cis-2-Hexene via Partial Hydrogenation of 2-Hexyne

The partial hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen across the triple bond, yielding a cis-alkene.[7][8]

Reaction: CH₃C≡CCH₂CH₂CH₃ + H₂ --(Lindlar's Catalyst)--> cis-CH₃CH=CHCH₂CH₂CH₃

Experimental Protocol:

-

Apparatus: A standard hydrogenation apparatus (e.g., Parr apparatus or a round-bottom flask with a hydrogen balloon), magnetic stirrer, and filtration setup.

-

Reagents:

-

2-Hexyne (1.0 equivalent)

-

Lindlar's Catalyst (Palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline; typically 5% by weight of the alkyne)[8]

-

Solvent (e.g., hexane, ethanol (B145695), or ethyl acetate)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In the hydrogenation flask, dissolve 2-hexyne in the chosen solvent.

-

Add Lindlar's catalyst to the solution.

-

Seal the flask and flush the system with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas (typically to 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as TLC, GC, or by measuring hydrogen uptake. The reaction should be stopped once one equivalent of H₂ has been consumed to prevent over-reduction to n-hexane.

-

Upon completion, vent the excess hydrogen and flush the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite or silica (B1680970) gel to remove the catalyst.

-

Wash the filter cake with a small amount of the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield crude cis-2-hexene, which can be further purified by distillation.

-

Synthesis of trans-2-Hexene via Dissolving Metal Reduction of 2-Hexyne

The reduction of an alkyne using sodium metal in liquid ammonia (B1221849) results in the anti-addition of hydrogen across the triple bond, producing a trans-alkene.[9][10]

Reaction: CH₃C≡CCH₂CH₂CH₃ + 2 Na + 2 NH₃ --> trans-CH₃CH=CHCH₂CH₂CH₃ + 2 NaNH₂

Experimental Protocol:

-

Apparatus: A three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel. A Dewar flask for the cooling bath is also required.

-

Reagents:

-

2-Hexyne (1.0 equivalent)

-

Sodium metal (Na, small pieces; ~2.2 equivalents)

-

Liquid ammonia (NH₃(l), as solvent)

-

Quenching agent (e.g., ammonium (B1175870) chloride or ethanol)

-

-

Procedure:

-

Set up the apparatus in a well-ventilated fume hood.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense ammonia gas into the flask until the desired volume is reached.

-

To the stirred liquid ammonia, add small, freshly cut pieces of sodium metal. The solution will turn a deep blue color, indicating the presence of solvated electrons.[9]

-

Slowly add a solution of 2-hexyne in a minimal amount of an inert solvent (like THF) to the sodium-ammonia solution.

-

Allow the reaction to stir at -78 °C for several hours. Monitor the reaction by TLC or GC. The disappearance of the blue color indicates the consumption of sodium.

-

Once the reaction is complete, carefully quench the excess sodium by the slow, portion-wise addition of ammonium chloride or dropwise addition of ethanol until the blue color dissipates.

-

Allow the ammonia to evaporate overnight in the fume hood.

-

Add water to the residue and extract the product with a low-boiling organic solvent (e.g., pentane (B18724) or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

-

Filter and remove the solvent under reduced pressure to yield crude trans-2-hexene. Purify by distillation.

-

The stereoselective synthesis of this compound isomers is summarized in the following workflow diagram.

Separation of Hexene Isomers

Separating mixtures of hexene isomers is challenging due to their similar boiling points. Fractional distillation can be effective if the boiling points are sufficiently different. However, for isomers with very close boiling points, such as 1-hexene, this compound, and 3-hexene, alternative methods are often required.

One effective technique is reactive extraction , which utilizes the principle of π-complexation. Certain metal ions, particularly Ag(I) and Cu(I), can reversibly form complexes with the π-electrons of the double bond in alkenes. The stability of these complexes varies depending on the structure of the alkene. This difference in complex stability can be exploited for separation.

Protocol Outline using Silver Nitrate (B79036):

-

Principle: A mixture of hexene isomers is brought into contact with an aqueous or polar organic solution containing silver nitrate (AgNO₃). The isomers form Ag⁺-alkene π-complexes of varying stability, altering their partitioning between the organic and the complexing phase.

-

Procedure:

-

A mixture of hexene isomers is extracted with a solution of silver nitrate in a solvent like N-methyl-pyrrolidone (NMP).

-

The different isomers will partition differently between the hydrocarbon phase and the silver nitrate solution based on the stability of their respective π-complexes.

-

Separation of the two phases allows for the enrichment of certain isomers in each phase.

-

The alkenes can be recovered from the silver nitrate solution by changing conditions (e.g., temperature) to break the complex. This method has been shown to increase the selectivity of 1-hexene separation from this compound and 3-hexene.[11]

-

Conclusion

This compound is a key representative of the C₆H₁₂ isomers, demonstrating both constitutional and stereoisomerism. Its cis and trans geometric isomers exhibit distinct physical properties and require specific stereoselective synthetic routes for their preparation. The partial hydrogenation of 2-hexyne with a Lindlar catalyst and the dissolving metal reduction with sodium in liquid ammonia are fundamental and reliable methods for accessing cis-2-hexene and trans-2-hexene, respectively. Understanding these synthetic pathways and the principles behind isomer separation is crucial for researchers and professionals who utilize these and related compounds in complex organic synthesis and drug development.

References

- 1. TRANS-2-HEXENE synthesis - chemicalbook [chemicalbook.com]

- 2. E-selective reduction of alkynes using sodium in liquid ammonia [ns1.almerja.com]

- 3. homework.study.com [homework.study.com]

- 4. benchchem.com [benchchem.com]

- 5. CN108752177B - Method for synthesizing trans-2-hexenal - Google Patents [patents.google.com]

- 6. brainly.com [brainly.com]

- 7. orgosolver.com [orgosolver.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia [jove.com]

- 11. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]

An In-depth Technical Guide to the Physical and Chemical Properties of cis-2-Hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of cis-2-hexene (B1348261). The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document includes quantitative data presented in structured tables, detailed experimental protocols for key property determination, and visualizations of chemical reaction mechanisms.

Physical Properties of cis-2-Hexene

cis-2-Hexene is a colorless liquid with a characteristic hydrocarbon odor.[1] It is an alkene with the molecular formula C6H12 and is characterized by a double bond between the second and third carbon atoms in the chain.[1] As a cis isomer, the substituents on the double bond are oriented on the same side, which influences its physical properties compared to its trans counterpart.[1]

Quantitative Physical Data

The physical properties of cis-2-hexene are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C6H12 | [2][3] | |

| Molecular Weight | 84.16 | g/mol | [2][3] |

| Appearance | Colorless liquid | [1][2] | |

| Density | 0.669 | g/mL at 25 °C | [2][4][5][6] |

| Boiling Point | 68-70 | °C | [2][4][5][7] |

| Melting Point | -141.15 | °C | [8][9] |

| Refractive Index (n20/D) | 1.396 | [2][4][5][8] | |

| Flash Point | -25 | °C (-13 °F) - closed cup | [2][4] |

| Vapor Pressure | 150.0 | mmHg | [10] |

| Solubility in Water | Immiscible | [1][7][8] | |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [1][11] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of cis-2-hexene.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (-10 to 110 °C)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

-

Liquid paraffin (B1166041) or other suitable heating oil

Procedure:

-

Fill the small test tube with approximately 2-3 mL of cis-2-hexene.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer and test tube assembly so that it is immersed in the Thiele tube or oil bath, making sure the heating oil level is above the sample level but below the opening of the test tube.

-

Gently heat the apparatus.[12] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When a rapid and continuous stream of bubbles emerges from the capillary tube, note the temperature. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.[9]

-

Turn off the heat and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the liquid.[9][12] Record this temperature.

Determination of Density (Digital Density Meter)

Density is the mass per unit volume of a substance. The ASTM D4052 standard test method is a common procedure for determining the density of liquid hydrocarbons.[8][11]

Apparatus:

-

Digital density meter

-

Syringe or automated sampler

-

Constant temperature bath (if not integrated into the density meter)

Procedure:

-

Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and distilled water at a known temperature.

-

Ensure the sample of cis-2-hexene is free of air bubbles.

-

Introduce approximately 1-2 mL of the sample into the oscillating sample tube of the density meter using a syringe or automated injection system.[8]

-

The instrument measures the change in the oscillating frequency of the tube caused by the mass of the sample.

-

The density is calculated from this change in frequency using the calibration data. The result is typically displayed digitally.

-

The measurement should be performed at a specified temperature, commonly 25 °C.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Lens paper

Procedure:

-

Turn on the Abbe refractometer and the light source.

-

Ensure the prisms of the refractometer are clean and dry. Clean with a suitable solvent and lens paper if necessary.

-

Using a dropper, place a few drops of cis-2-hexene onto the surface of the measuring prism.[13]

-

Close the illuminating prism gently to spread the liquid in a thin, uniform layer between the two prisms.[14]

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (typically 20 °C).

-

Look through the eyepiece and adjust the handwheel to bring the boundary line between the light and dark fields into sharp focus.

-

If a colored band is visible, adjust the compensator drum to eliminate the color and sharpen the boundary line.

-

Adjust the refractometer scale so that the boundary line is centered on the crosshairs in the eyepiece.

-

Read the refractive index from the instrument's scale.[5]

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method (ASTM D93) is a common standard.[15][16]

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Heating source

-

Ignition source (e.g., gas flame or electric igniter)

-

Thermometer

Procedure:

-

Pour the sample of cis-2-hexene into the test cup to the marked filling line.

-

Place the lid on the cup and ensure it is sealed.

-

Place the thermometer into the lid.

-

Begin heating the sample at a slow, constant rate while continuously stirring.

-

At regular temperature intervals, apply the ignition source to the opening in the cup lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[17] Record this temperature.

Chemical Properties of cis-2-Hexene

The chemical reactivity of cis-2-hexene is primarily dictated by the presence of the carbon-carbon double bond, which serves as a site of high electron density, making it susceptible to attack by electrophiles.[1] Common reactions of alkenes include electrophilic addition, oxidation, and reduction.[2][18]

Electrophilic Addition Reactions

This is the most common type of reaction for alkenes.[4] The double bond acts as a nucleophile, attacking an electrophilic species.

cis-2-Hexene reacts with halogens (e.g., Br₂, Cl₂) to form a vicinal dihalide. The reaction proceeds via a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms across the double bond.[19][20]

Reaction: CH₃CH=CHCH₂CH₂CH₃ + Br₂ → CH₃CH(Br)CH(Br)CH₂CH₂CH₃

Halogenation of cis-2-Hexene

The addition of hydrogen halides (e.g., HBr, HCl) to cis-2-hexene follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through a carbocation intermediate.[21][22]

Reaction: CH₃CH=CHCH₂CH₂CH₃ + HBr → CH₃CH₂CH(Br)CH₂CH₂CH₃ and CH₃CH(Br)CH₂CH₂CH₂CH₃

Hydrohalogenation of cis-2-Hexene

In the presence of an acid catalyst (e.g., H₂SO₄), water can add across the double bond of cis-2-hexene to form an alcohol. This reaction also follows Markovnikov's rule.[2]

Reaction: CH₃CH=CHCH₂CH₂CH₃ + H₂O --(H⁺)--> CH₃CH(OH)CH₂CH₂CH₂CH₃

Reduction Reaction: Hydrogenation

cis-2-Hexene can be reduced to hexane (B92381) by catalytic hydrogenation. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni).[2][23] The hydrogenation of 2-hexyne (B165341) can be controlled to produce cis-2-hexene using a poisoned catalyst like Lindlar's catalyst.[24]

Reaction: CH₃CH=CHCH₂CH₂CH₃ + H₂ --(Pd/C)--> CH₃CH₂CH₂CH₂CH₂CH₃

Oxidation Reactions

Ozonolysis involves the cleavage of the double bond by ozone (O₃), followed by workup with a reducing agent (e.g., dimethyl sulfide, DMS) or an oxidizing agent (e.g., hydrogen peroxide, H₂O₂). Reductive workup of cis-2-hexene yields propanal and butanal.

Reaction:

-

CH₃CH=CHCH₂CH₂CH₃ + O₃ → Ozonide

-

Ozonide + (CH₃)₂S → CH₃CHO + CH₃CH₂CHO

cis-2-Hexene can be oxidized to an epoxide (oxirane) using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).[4]

Reaction: CH₃CH=CHCH₂CH₂CH₃ + mCPBA → cis-2,3-epoxyhexane

Spectroscopic Properties

Spectroscopic data is crucial for the structural elucidation and identification of cis-2-hexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The vinylic protons (hydrogens attached to the double-bonded carbons) in cis-2-hexene will have a characteristic chemical shift and a smaller coupling constant compared to the trans isomer.[25]

-

¹³C NMR: The carbons of the double bond will appear in the downfield region of the spectrum (typically 100-150 ppm). The chemical shifts of the allylic carbons can also help distinguish between cis and trans isomers due to the γ-gauche effect.[25]

Infrared (IR) Spectroscopy

The IR spectrum of cis-2-hexene will show characteristic absorption bands for the C=C stretch and the =C-H stretch, which are indicative of the alkene functional group.

Safety and Handling

cis-2-Hexene is a highly flammable liquid and vapor.[2][4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][4] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

References

- 1. 10.2 Reactions of Alkenes: Addition of Hydrogen Halide to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. studymind.co.uk [studymind.co.uk]

- 3. phillysim.org [phillysim.org]

- 4. crab.rutgers.edu [crab.rutgers.edu]

- 5. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. med.libretexts.org [med.libretexts.org]

- 14. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 15. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 16. Flash point - Wikipedia [en.wikipedia.org]

- 17. scimed.co.uk [scimed.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Halogen addition reaction - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. leah4sci.com [leah4sci.com]

- 22. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Highly cis -selective and lead-free hydrogenation of 2-hexyne by a supported Pd catalyst with an ionic-liquid layer - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04183F [pubs.rsc.org]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of trans-2-Hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-2-Hexene, a key building block in organic synthesis. The document presents quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, and a logical workflow for spectroscopic analysis is visualized.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for trans-2-Hexene.

Infrared (IR) Spectroscopy

Table 1: Infrared Spectral Data for trans-2-Hexene

| Wavenumber (cm⁻¹) | Assignment |

| ~2965 | C-H stretch (alkane) |

| ~2930 | C-H stretch (alkane) |

| ~2875 | C-H stretch (alkane) |

| ~1670 | C=C stretch (alkene, trans) |

| ~1460 | C-H bend (alkane) |

| ~965 | =C-H bend (alkene, trans, out-of-plane) |

Note: The IR spectrum of 2-Hexene (isomer not specified) is available in the NIST Gas-Phase Infrared Database. The peaks listed are characteristic for a trans-alkene structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for trans-2-Hexene in CDCl₃ [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.45 | m | 1H | H-3 |

| ~5.42 | m | 1H | H-2 |

| ~1.95 | m | 2H | H-4 |

| ~1.64 | d | 3H | H-1 |

| ~1.36 | sextet | 2H | H-5 |

| ~0.89 | t | 3H | H-6 |

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectroscopic Data for trans-2-Hexene [3][4]

| Chemical Shift (δ) ppm | Assignment |

| ~131.5 | C-3 |

| ~125.0 | C-2 |

| ~34.5 | C-4 |

| ~22.5 | C-5 |

| ~17.5 | C-1 |

| ~13.5 | C-6 |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for trans-2-Hexene [2]

| m/z | Relative Intensity (%) | Assignment |

| 84 | 34.3 | [M]⁺ (Molecular Ion) |

| 69 | 19.5 | [M - CH₃]⁺ |

| 55 | 100.0 | [C₄H₇]⁺ (Base Peak) |

| 42 | 45.2 | [C₃H₆]⁺ |

| 41 | 36.8 | [C₃H₅]⁺ |

| 29 | 21.3 | [C₂H₅]⁺ |

| 27 | 17.9 | [C₂H₃]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy of Liquid trans-2-Hexene

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a single drop of liquid trans-2-Hexene onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR accessory's pressure arm to ensure good contact between the sample and the crystal. Initiate the spectral scan over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of trans-2-Hexene

-

Sample Preparation: Dissolve approximately 5-20 mg of trans-2-Hexene in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Shim the magnetic field to achieve homogeneity and optimal resolution.

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to approximately 220 ppm.

-

A larger number of scans and a relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and reference them to the TMS signal (0.00 ppm for both ¹H and ¹³C).

-

For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) of trans-2-Hexene

-

Sample Preparation: Prepare a dilute solution of trans-2-Hexene in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC-MS System Setup:

-

Install a suitable capillary column (e.g., a non-polar column like DB-1 or HP-5ms) in the gas chromatograph.

-

Set the GC oven temperature program to effectively separate trans-2-Hexene from the solvent and any impurities. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature.

-

Set the injector temperature and the GC-MS interface temperature to ensure efficient vaporization of the sample (e.g., 250°C).

-

Use helium as the carrier gas at a constant flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

Mass Spectrometer Acquisition:

-

Set the mass spectrometer to scan over a mass range that includes the molecular ion of trans-2-Hexene (e.g., m/z 35-200).

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

-

Data Analysis:

-

Identify the peak corresponding to trans-2-Hexene in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of trans-2-Hexene.

Caption: Workflow for Spectroscopic Analysis of trans-2-Hexene.

References

- 1. This compound [webbook.nist.gov]

- 2. CIS-2-HEXENE(4050-45-7) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Molecular Structure of 2-Hexene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of the isomers of 2-hexene, focusing on the geometric isomers (E)-2-hexene and (Z)-2-hexene. This document details their structural parameters, spectroscopic signatures, and the experimental and computational methodologies used for their characterization.

Introduction to this compound Isomerism

This compound (C₆H₁₂) is an alkene with a carbon-carbon double bond between the second and third carbon atoms of its six-carbon chain. The restricted rotation around this double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: (Z)-2-hexene (cis) and (E)-2-hexene (trans). In (Z)-2-hexene, the higher priority groups on each carbon of the double bond (a methyl group and a propyl group) are on the same side of the double bond. In (E)-2-hexene, they are on opposite sides. This difference in spatial arrangement leads to distinct physical and chemical properties.

Molecular Structure and Geometry

The precise three-dimensional arrangement of atoms in the this compound isomers has been determined through a combination of experimental techniques and computational chemistry. Density Functional Theory (DFT) calculations, a powerful computational method, provide detailed insights into their molecular geometries.

Quantitative Molecular Geometry Data

The following tables summarize the calculated bond lengths, bond angles, and dihedral angles for the optimized geometries of (E)-2-hexene and (Z)-2-hexene, computed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This level of theory is widely used for providing reliable geometric parameters for organic molecules.

Table 1: Calculated Bond Lengths (Å) for this compound Isomers

| Bond | (E)-2-Hexene | (Z)-2-Hexene |

| C1-C2 | 1.510 | 1.511 |

| C2=C3 | 1.339 | 1.340 |

| C3-C4 | 1.505 | 1.506 |

| C4-C5 | 1.531 | 1.532 |

| C5-C6 | 1.529 | 1.529 |

| C2-H7 | 1.089 | 1.088 |

| C3-H8 | 1.090 | 1.091 |

Note: Atom numbering starts from the methyl group closest to the double bond.

Table 2: Calculated Bond Angles (°) for this compound Isomers

| Angle | (E)-2-Hexene | (Z)-2-Hexene |

| C1-C2=C3 | 124.7 | 125.1 |

| C2=C3-C4 | 125.5 | 126.0 |

| C3-C4-C5 | 112.1 | 111.8 |

| C4-C5-C6 | 112.5 | 112.6 |

| H7-C2=C3 | 115.5 | 115.3 |

| H8-C3=C2 | 115.0 | 114.8 |

Table 3: Calculated Dihedral Angles (°) for this compound Isomers

| Dihedral Angle | (E)-2-Hexene | (Z)-2-Hexene |

| C1-C2=C3-C4 | 180.0 | 0.0 |

| H7-C2=C3-H8 | 180.0 | 0.0 |

| C2=C3-C4-C5 | 121.5 | -119.8 |

| C3-C4-C5-C6 | 178.9 | 179.1 |

Experimental Protocols for Isomer Characterization

The differentiation and characterization of this compound isomers are routinely performed using spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules, including the stereochemistry of alkenes.

Objective: To acquire a ¹H NMR spectrum to differentiate between (E)- and (Z)-2-hexene based on the coupling constants of the vinylic protons.

Materials:

-

This compound isomer sample (5-10 mg)

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tube

-

Pasteur pipette and cotton wool

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.6-0.7 mL of CDCl₃ in a small vial.

-

Filtration: Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry NMR tube to a height of approximately 4-5 cm.

-

Capping: Cap the NMR tube securely.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the standard ¹H acquisition parameters (e.g., pulse angle: 30°, acquisition time: 2-4 s, relaxation delay: 1-2 s, number of scans: 8-16).

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).

-

Integrate the signals and determine the coupling constants of the vinylic protons. The coupling constant (³J) for the trans protons in (E)-2-hexene is typically larger (~15 Hz) than for the cis protons in (Z)-2-hexene (~10 Hz).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the this compound isomers and confirm their identity based on their mass spectra.

Objective: To separate (E)- and (Z)-2-hexene and obtain their mass spectra for identification.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column: e.g., DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound isomer mixture (e.g., 100 ppm) in a volatile solvent like hexane.

-

GC-MS Method Parameters:

-

Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: 5°C/min to 150°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis:

-

Identify the peaks corresponding to the this compound isomers based on their retention times. Typically, the lower-boiling (E)-isomer will elute before the (Z)-isomer on a non-polar column.

-

Analyze the mass spectrum of each isomer. Both isomers will show a molecular ion peak at m/z = 84. Fragmentation patterns can be used for confirmation.

-

Visualizations

The following diagrams illustrate the molecular structures and the workflow for their experimental characterization.

An In-depth Technical Guide to the Synthesis of 2-Hexene from 1-Pentyne and an Alkyl Halide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hexene, a valuable chemical intermediate, from the starting materials 1-pentyne (B49018) and an alkyl halide. This document details the multi-step synthetic pathway, including the formation of the intermediate 2-hexyne (B165341) and its subsequent stereoselective reduction to both cis-(Z)-2-hexene and trans-(E)-2-hexene. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate understanding and replication in a laboratory setting.

Synthetic Overview

The synthesis of this compound from 1-pentyne and an alkyl halide is a versatile three-step process that allows for the controlled formation of either the cis or trans isomer of the final product. The appropriate alkyl halide for this transformation is methyl iodide. The overall synthetic workflow is as follows:

-

Deprotonation of 1-Pentyne: The terminal alkyne, 1-pentyne, is deprotonated using a strong base, typically sodium amide (NaNH₂) in liquid ammonia (B1221849), to generate a pentynide anion.

-

Alkylation: The nucleophilic pentynide anion undergoes an SN2 reaction with methyl iodide to form the internal alkyne, 2-hexyne.

-

Stereoselective Reduction: The 2-hexyne intermediate is then selectively reduced to yield either cis- or trans-2-hexene (B1208433), depending on the chosen reduction method.

The stereochemical outcome of the final step is crucial and is dictated by the choice of catalyst and reaction conditions.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Synthesis of 2-Hexyne from 1-Pentyne

This procedure involves the deprotonation of 1-pentyne followed by alkylation with methyl iodide.[1]

Reagents:

-

1-Pentyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

In a flame-dried, three-necked flask equipped with a dry ice condenser, magnetic stirrer, and a nitrogen inlet, condense approximately 200 mL of ammonia.

-

To the liquid ammonia at -78 °C (dry ice/acetone bath), add a catalytic amount of ferric nitrate.

-

Slowly add sodium amide (1.1 equivalents) in small portions. The formation of a blue color that persists indicates the presence of solvated electrons, which will then react to form sodium amide. The disappearance of the blue color indicates the complete formation of sodium amide.

-

To this solution, add 1-pentyne (1.0 equivalent) dropwise. Allow the reaction mixture to stir for 1 hour to ensure complete formation of the pentynide anion.

-

Slowly add methyl iodide (1.1 equivalents) to the solution of the pentynide anion. Stir the reaction mixture for 2 hours at -78 °C.

-

After the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the ammonia to evaporate. To the remaining residue, add 100 mL of diethyl ether and 50 mL of water.

-

Separate the organic layer, and wash it with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-hexyne by fractional distillation.[2]

Synthesis of cis-(Z)-2-Hexene from 2-Hexyne

This procedure utilizes Lindlar's catalyst for the stereoselective syn-hydrogenation of the alkyne.[3]

Reagents:

-

2-Hexyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)

-

Hexane

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation flask, dissolve 2-hexyne (1.0 equivalent) in hexane.

-

Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.

-

Monitor the reaction progress by gas chromatography or by measuring hydrogen uptake.

-

Once the reaction is complete (disappearance of the starting material), filter the mixture through a pad of Celite to remove the catalyst.

-

The filtrate contains the cis-2-hexene product. The solvent can be carefully removed by distillation if necessary.

A modified procedure using a Pd/SiO₂ catalyst with an ionic liquid layer has been reported to give an excellent yield of cis-2-hexene.[4][5]

Synthesis of trans-(E)-2-Hexene from 2-Hexyne

This procedure involves the anti-reduction of the alkyne using sodium metal in liquid ammonia.[6][7]

Reagents:

-

2-Hexyne

-

Sodium metal (Na)

-

Liquid ammonia (NH₃)

-

tert-Butanol (B103910) (as a proton source)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dry ice condenser and a nitrogen inlet, condense approximately 200 mL of ammonia at -78 °C.

-

To the liquid ammonia, add 2-hexyne (1.0 equivalent).

-

Slowly add small pieces of sodium metal (2.5 equivalents) to the stirred solution. The formation of a deep blue color indicates the presence of solvated electrons.

-

After the addition of sodium is complete, add tert-butanol (2.0 equivalents) dropwise.

-

Stir the reaction mixture for 2 hours at -78 °C.

-

After the reaction is complete, carefully quench the reaction by the slow addition of ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate. Add 100 mL of pentane and 50 mL of water to the residue.

-

Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

Data Presentation

The following tables summarize the quantitative data for the starting materials, intermediate, and final products.

Table 1: Physical and Spectroscopic Data of Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key IR Peaks (cm⁻¹) |

| 1-Pentyne | C₅H₈ | 68.12 | 40 | ~3300 (≡C-H), ~2120 (C≡C)[3][5][8][9][10][11] |

| 2-Hexyne | C₆H₁₀ | 82.15 | 84 | ~2240 (C≡C, weak)[8][12][13][14][15] |

| cis-2-Hexene | C₆H₁₂ | 84.16 | 68.8 | ~3020 (=C-H), ~1655 (C=C), ~690 (cis C-H bend)[4][6][16][17] |

| trans-2-Hexene | C₆H₁₂ | 84.16 | 67.9 | ~3025 (=C-H), ~1670 (C=C), ~965 (trans C-H bend)[18][19][20][21][22] |

Table 2: ¹H NMR and ¹³C NMR Data (in CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Hexyne | 2.10 (m, 2H), 1.78 (t, 3H), 1.50 (h, 2H), 0.96 (t, 3H) | 79, 75, 24, 22, 13, 3 |

| cis-2-Hexene | 5.45-5.42 (m, 2H), 2.05 (m, 2H), 1.60 (d, 3H), 1.37 (m, 2H), 0.89 (t, 3H) | 129.8, 124.5, 29.5, 22.8, 14.1, 12.5[23] |

| trans-2-Hexene | 5.44-5.37 (m, 2H), 1.93 (m, 2H), 1.64 (d, 3H), 1.37 (m, 2H), 0.89 (t, 3H) | 130.8, 125.5, 35.1, 22.9, 17.8, 13.7 |

Table 3: Reaction Yields

| Reaction Step | Product | Method | Reported Yield |

| Alkylation of 1-Pentyne | 2-Hexyne | NaNH₂ / CH₃I | Typically high, >80% (Specific literature yield not found) |

| Reduction of 2-Hexyne | cis-2-Hexene | Pd/SiO₂ with ionic liquid | 88%[4][5] |

| Reduction of 2-Hexyne | trans-2-Hexene | Na / liq. NH₃ | Good, >80%[6] |

Reaction Mechanisms

The following diagrams illustrate the mechanisms of the key transformations.

Alkylation of 1-Pentyne

The reaction proceeds through a two-step sequence: deprotonation of the terminal alkyne followed by an SN2 attack of the resulting acetylide on methyl iodide.[24]

Reduction of 2-Hexyne to cis-2-Hexene

The syn-hydrogenation occurs on the surface of the poisoned palladium catalyst, leading to the formation of the cis-alkene.[3]

Reduction of 2-Hexyne to trans-2-Hexene

The dissolving metal reduction proceeds via a radical anion intermediate, which adopts the more stable trans configuration before final protonation.[7]

Purification and Characterization

Purification of the intermediate 2-hexyne and the final this compound products is typically achieved by fractional distillation, taking advantage of their different boiling points.[2][25][26][27][28] The purity and identity of the synthesized compounds should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, by comparing the obtained spectra with the data provided in Tables 1 and 2. Gas chromatography can also be employed to assess the isomeric purity of the final this compound products.

Conclusion

The synthesis of this compound from 1-pentyne and methyl iodide is a robust and well-established method that offers excellent control over the stereochemistry of the final product. By selecting the appropriate reduction conditions in the final step, researchers can selectively synthesize either cis-(Z)-2-hexene or trans-(E)-2-hexene in good to excellent yields. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this synthetic sequence in a research or drug development setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Purification [chem.rochester.edu]

- 3. 1-PENTYNE(627-19-0) IR Spectrum [m.chemicalbook.com]

- 4. CIS-2-HEXENE(4050-45-7) IR Spectrum [chemicalbook.com]

- 5. 1-Pentyne [webbook.nist.gov]

- 6. This compound, (2Z)- | C6H12 | CID 643835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. How can IR spectroscopy distinguish between 1-hexyne, 2-hexyne, and 3-hex.. [askfilo.com]

- 9. Solved IV: Alkynes IR Spectrum of 1-pentyne IR Spectrum of | Chegg.com [chegg.com]

- 10. 1-Pentyne | C5H8 | CID 12309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 2-HEXYNE(764-35-2) IR Spectrum [chemicalbook.com]

- 13. 2-Hexyne | C6H10 | CID 33629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. CIS-2-HEXEN-1-OL(928-94-9) IR Spectrum [chemicalbook.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. TRANS-2-HEXENE(592-43-8) IR Spectrum [m.chemicalbook.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. Hexene | C6H12 | CID 639661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. spectrabase.com [spectrabase.com]

- 22. Page loading... [wap.guidechem.com]

- 23. spectrabase.com [spectrabase.com]

- 24. youtube.com [youtube.com]

- 25. chembam.com [chembam.com]

- 26. Fractional distillation - Wikipedia [en.wikipedia.org]

- 27. m.youtube.com [m.youtube.com]

- 28. m.youtube.com [m.youtube.com]

The Ubiquitous Presence of 2-Hexene and its Derivatives in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexene, a simple six-carbon alkene, and its oxygenated derivatives, are widespread throughout the natural world, playing critical roles in plant defense, insect communication, and microbial metabolism. These volatile organic compounds (VOCs), often characterized by their "green" or "grassy" aromas, are of significant interest to researchers in fields ranging from chemical ecology to drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its derivatives, detailing their biosynthesis, physiological roles, and the experimental methodologies used for their study.

Natural Occurrence of this compound and its Derivatives

The most prevalent and well-studied derivatives of this compound found in nature are the C6-aldehydes and alcohols, collectively known as green leaf volatiles (GLVs). These compounds are responsible for the characteristic smell of freshly cut grass and are released by almost all green plants upon tissue damage. The most common of these are (E)-2-hexenal, (Z)-3-hexenal, and (Z)-3-hexen-1-ol.

In Plants and Fruits

Plants are the primary producers of this compound derivatives. These compounds are rapidly synthesized and released in response to mechanical damage, herbivory, or pathogen attack. Their concentrations can vary significantly depending on the plant species, the type of stress, and environmental conditions.

| Plant/Fruit | Compound | Concentration | Source |

| Strawberry (Fragaria × ananassa) | (E)-2-Hexenal | Increases significantly upon wounding and Botrytis cinerea infection.[1][2][3][4][5] | Wounded fruit tissue |

| Tomato (Lycopersicon esculentum) | (E)-2-Hexenal | Increases upon Botrytis cinerea infection.[1] | Fruit tissue |

| Arabidopsis thaliana | (Z)-3-Hexen-1-yl acetate (B1210297) | ~342.4 ng/g FW from mechanically wounded leaves. | Leaf tissue |

| Arabidopsis thaliana | (Z)-3-Hexen-1-ol | ~188 ng/g FW from mechanically wounded leaves. | Leaf tissue |

| Various Plants | (E)-2-Hexenal | Detected in numerous plant species.[6] | Leaves and other tissues |

In Insects

Certain derivatives of this compound function as crucial components of insect pheromones, mediating behaviors such as mating and aggregation. For instance, (E)-2-hexenyl acetate has been identified as a component in the pheromone blend of several insect species.[7][8][9] The specific composition and concentration of these pheromone blends are often species-specific. While 1-hexene (B165129) has been used in the synthesis of certain lepidopteran sex pheromones, the natural occurrence of this compound itself as a major pheromone component is less commonly reported.[10]

| Insect Species | Compound | Role |

| Various Lepidoptera | (Z)-9-Tetradecenol, (Z)-11-Hexadecen-1-al | Sex pheromones synthesized using 1-hexene.[10] |

| Various insects | (E)-2-Hexenyl acetate | Pheromone component.[7][8][9] |

| Honey Bee (Apis mellifera) | 1-Hexanol | Component of alarm pheromone.[11] |

In Microorganisms

A variety of microorganisms, including bacteria and fungi, are known to produce a wide range of volatile organic compounds (VOCs) as part of their metabolism. While the production of a vast array of alcohols, ketones, and aldehydes has been documented, specific quantitative data for this compound and its direct derivatives from microbial sources is less abundant in the literature. However, C6 compounds like hexanol and hexanal (B45976) are known products of microbial fermentation. Strains of Clostridium have been shown to produce hexanol from syngas fermentation.[12] The analysis of microbial volatiles is an active area of research, with methods being developed for their rapid screening and quantification.[13][14]

Biosynthesis: The Lipoxygenase (LOX) Pathway

The primary route for the production of C6-aldehydes and alcohols in plants is the lipoxygenase (LOX) pathway. This pathway is initiated upon cell disruption, which allows enzymes to come into contact with their substrates.

The key steps are:

-

Release of Fatty Acids: Mechanical damage or other stresses trigger the release of polyunsaturated fatty acids, primarily α-linolenic acid (C18:3) and linoleic acid (C18:2), from cell membranes.

-

Dioxygenation by Lipoxygenase (LOX): LOX enzymes catalyze the addition of molecular oxygen to these fatty acids to form hydroperoxides. Specifically, 13-lipoxygenases produce 13-hydroperoxides, which are the precursors for C6-volatiles.

-

Cleavage by Hydroperoxide Lyase (HPL): The 13-hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to yield a C6-aldehyde and a C12-oxo-acid. The cleavage of 13-hydroperoxy-linolenic acid yields (Z)-3-hexenal.

-

Isomerization and Reduction: (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal, a reaction that can occur spontaneously or be catalyzed by an isomerase.[6] Furthermore, these aldehydes can be reduced to their corresponding alcohols, such as (Z)-3-hexen-1-ol, by alcohol dehydrogenases.

References

- 1. researchgate.net [researchgate.net]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (E)-2-hexen-1-yl acetate 2497-18-9 [thegoodscentscompany.com]

- 8. ScenTree - Trans-2-hexenyl acetate (CAS N° 2497-18-9) [scentree.co]

- 9. researchgate.net [researchgate.net]

- 10. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insect pheromones - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Direct Growth of Bacteria in Headspace Vials Allows for Screening of Volatiles by Gas Chromatography Mass Spectrometry [frontiersin.org]

- 14. Rapid total volatile organic carbon quantification from microbial fermentation using a platinum catalyst and proton transfer reaction-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Double Bond in 2-Hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexene, a six-carbon mono-unsaturated hydrocarbon, serves as a fundamental model for understanding the reactivity of internal double bonds in alkenes. Its simple yet asymmetric structure provides a valuable platform for investigating the principles of regioselectivity and stereoselectivity that are critical in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The electron-rich carbon-carbon double bond (C=C) is the locus of reactivity, readily undergoing a variety of addition and oxidation reactions. This guide provides a comprehensive overview of the key reactions of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding of its chemical behavior.

Core Reactivity: The Pi Bond

The reactivity of this compound is dominated by the presence of the π (pi) bond in its C=C double bond. The π bond is weaker and its electron density is more exposed compared to the σ (sigma) bonds in the molecule.[1] This makes the double bond a nucleophilic center, susceptible to attack by electrophiles. The primary reactions of this compound are therefore electrophilic additions, oxidations, and reductions, each with distinct mechanistic pathways and outcomes.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, where an electrophile adds to the double bond, breaking the π bond and forming two new σ bonds.[2][3][4] For an unsymmetrical alkene like this compound, the regioselectivity of the addition is a key consideration, often governed by Markovnikov's rule.[2][5][6][7]

Hydrohalogenation

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, leading to the formation of the more stable secondary carbocation. The subsequent attack by the halide anion results in the formation of two possible regioisomers: 2-halo-hexane and 3-halo-hexane.

Table 1: Regioselectivity in the Hydrobromination of 1-Hexene (B165129)

| Product | Yield |

| 1-Bromohexane | Minor Product |

| 2-Bromohexane | Major Product |

Experimental Protocol: Hydrobromination of an Alkene (General Procedure)

-

Dissolve the alkene (e.g., 1-hexene, 1.50 mL) in a suitable solvent such as propanoic acid.

-

Add a 30% solution of hydrogen bromide in the same solvent (e.g., 4.0 mL) to the alkene solution.[8]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation.[8]

Caption: Mechanism of Hydrohalogenation of this compound.

Hydration

The acid-catalyzed addition of water to this compound also follows Markovnikov's rule, leading to the formation of 2-hexanol (B165339) and 3-hexanol.[9][10] The reaction proceeds through a carbocation intermediate, and the hydroxyl group adds to the more substituted carbon.

Table 2: Products of Acid-Catalyzed Hydration of this compound

| Product |

| 2-Hexanol |

| 3-Hexanol |

Experimental Protocol: Acid-Catalyzed Hydration of an Alkene (General Procedure)

-

To a round-bottom flask equipped with a magnetic stirrer, add a dilute aqueous solution of a strong acid, such as 50% sulfuric acid.

-

Cool the flask in an ice bath and slowly add the alkene (e.g., this compound) with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by GC.

-

After the reaction is complete, neutralize the acid with a base (e.g., sodium carbonate solution).

-

Extract the alcohol product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purify the resulting alcohol by fractional distillation.

Caption: Mechanism of Acid-Catalyzed Hydration of this compound.

Oxidation Reactions

The double bond of this compound is susceptible to cleavage or addition of oxygen-containing functional groups by various oxidizing agents.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane). The reaction is stereospecific, meaning that a cis-alkene will give a cis-epoxide and a trans-alkene will give a trans-epoxide.[6][11]

Table 3: Epoxidation of this compound

| Reactant | Reagent | Product |

| cis-2-Hexene | m-CPBA | cis-2,3-Epoxyhexane |

| trans-2-Hexene | m-CPBA | trans-2,3-Epoxyhexane |

Experimental Protocol: Epoxidation of an Alkene with m-CPBA (General Procedure)

-

Dissolve the alkene (e.g., trans-2-hexene) in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂).

-

Add a solution of m-CPBA in the same solvent dropwise to the alkene solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude epoxide.

-

The epoxide can be purified by column chromatography on silica (B1680970) gel.

Caption: Experimental Workflow for Epoxidation of this compound.

Dihydroxylation

Dihydroxylation is the addition of two hydroxyl (-OH) groups to the double bond, forming a diol. The stereochemical outcome depends on the reagent used.

-

Syn-dihydroxylation: Using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) results in the syn-addition of the two hydroxyl groups, meaning they add to the same face of the double bond.[2][3][12][13][14]

-

Anti-dihydroxylation: This is typically a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide. The hydroxyl groups add to opposite faces of the original double bond.[3]

Table 4: Dihydroxylation of this compound

| Reactant | Reagent | Stereochemistry | Product |

| cis-2-Hexene | 1. OsO₄, NMO2. NaHSO₃/H₂O | syn | meso-2,3-Hexanediol |

| trans-2-Hexene | 1. OsO₄, NMO2. NaHSO₃/H₂O | syn | Racemic mixture of (2R,3S)- and (2S,3R)-2,3-Hexanediol |

| cis-2-Hexene | 1. m-CPBA2. H₃O⁺ | anti | Racemic mixture of (2R,3R)- and (2S,3S)-2,3-Hexanediol |

| trans-2-Hexene | 1. m-CPBA2. H₃O⁺ | anti | meso-2,3-Hexanediol |

Experimental Protocol: Syn-Dihydroxylation of an Alkene with Osmium Tetroxide (General Procedure)

-

Dissolve the alkene (e.g., cis-2-hexene) in a mixture of tert-butanol (B103910) and water.

-

Add N-methylmorpholine N-oxide (NMO) as a co-oxidant.

-

Add a catalytic amount of osmium tetroxide solution.

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a solution of sodium bisulfite.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to give the crude diol.

-

Purify the diol by recrystallization or column chromatography.

Caption: Synthetic Pathways to Syn- and Anti-Diols from this compound.

Ozonolysis

Ozonolysis is a powerful method to cleave the carbon-carbon double bond. The reaction with ozone (O₃) followed by a reductive work-up (e.g., with dimethyl sulfide (B99878), DMS, or zinc and water) yields two carbonyl compounds.[15][16] Ozonolysis of this compound will produce acetaldehyde (B116499) and butanal.

Table 5: Ozonolysis of this compound

| Reactant | Reagents | Products |

| This compound | 1. O₃2. (CH₃)₂S or Zn/H₂O | Acetaldehyde and Butanal |

Experimental Protocol: Ozonolysis of an Alkene (General Procedure)

-

Dissolve the alkene (e.g., this compound) in a suitable solvent like methanol (B129727) or dichloromethane at a low temperature (-78 °C).

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.[7][15]

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide or zinc dust and water, to the reaction mixture.

-

Allow the mixture to warm to room temperature.

-

Isolate the carbonyl products by distillation or extraction.

Caption: Ozonolysis of this compound.

Reduction Reaction

Catalytic Hydrogenation

Catalytic hydrogenation is the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., palladium on carbon, Pd/C; platinum, Pt; or nickel, Ni). This reaction converts the alkene to the corresponding alkane. The addition of hydrogen occurs with syn stereochemistry, where both hydrogen atoms add to the same face of the double bond.

Table 6: Catalytic Hydrogenation of this compound

| Reactant | Reagents | Product |

| This compound | H₂, Pd/C | Hexane |

Experimental Protocol: Catalytic Hydrogenation of an Alkene (General Procedure)

-

Dissolve the alkene (e.g., this compound) in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C) to the solution.

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

Monitor the reaction by observing the uptake of hydrogen or by GC analysis.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the alkane product.

Caption: Experimental Workflow for Catalytic Hydrogenation.

Conclusion

The reactivity of the double bond in this compound provides a clear and instructive illustration of the fundamental principles of alkene chemistry. The electrophilic nature of the π bond dictates its participation in a wide range of addition and oxidation reactions. Understanding the regioselectivity and stereoselectivity of these transformations is paramount for the strategic design of synthetic routes in academic and industrial research, particularly in the field of drug development where precise control over molecular architecture is essential. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working with this important class of organic compounds.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. Solved The reaction of 1-hexene with HBr yields two isomeric | Chegg.com [chegg.com]

- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Khan Academy [khanacademy.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 15. Ozonolysis - Wikipedia [en.wikipedia.org]

- 16. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

Geometric isomerism in 2-Hexene (cis/trans and E/Z)

An In-depth Technical Guide to the Geometric Isomerism of 2-Hexene

Introduction to Geometric Isomerism in Alkenes

Geometric isomerism, a form of stereoisomerism, arises in alkenes due to the restricted rotation around the carbon-carbon double bond.[1][2] This rigidity means that the spatial arrangement of substituents attached to the double-bonded carbons is fixed, leading to different compounds with the same molecular formula and connectivity but distinct three-dimensional structures.[1][3] These isomers, often termed cis-trans or E/Z isomers, can exhibit significant differences in their physical, chemical, and physiological properties.[3][4] For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups.[1][3] The this compound molecule (C₆H₁₂), with a double bond between the second and third carbon atoms, serves as a classic example of this phenomenon.

Nomenclature of this compound Isomers

The two geometric isomers of this compound can be distinguished using two primary nomenclature systems: cis/trans and the more comprehensive E/Z system.

Cis/Trans Nomenclature

The cis-trans system is often used for disubstituted alkenes where two of the substituent groups are identical or similar (like the two alkyl chains in this compound).[4][5]

-

cis-2-Hexene : In this isomer, the two alkyl groups (methyl and propyl) attached to the double-bonded carbons are on the same side of the double bond.[1][6]

-

trans-2-Hexene (B1208433) : In this isomer, the two alkyl groups are on opposite sides of the double bond.[1][6]

While widely used for simple cases, the cis/trans system can become ambiguous for more complex alkenes with three or four different substituents.[1][7]

E/Z Nomenclature and Cahn-Ingold-Prelog (CIP) Rules

The E/Z system provides an unambiguous method for naming all geometric isomers based on the Cahn-Ingold-Prelog (CIP) priority rules.[7][8]

CIP Priority Rules:

-

Atomic Number : Priority is assigned to the atoms directly attached to the double-bond carbons based on their atomic number. The higher the atomic number, the higher the priority.[5][8]

-

First Point of Difference : If the directly attached atoms are the same, one moves along the substituent chains until the first point of difference is found. The group with the higher atomic number at this point receives higher priority.[5][7]

-

Multiple Bonds : Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[8][9]

Application to this compound:

-

At Carbon-2 (C2) : The attached groups are a methyl group (-CH₃) and a hydrogen atom (-H). Carbon has a higher atomic number than hydrogen, so -CH₃ is the high-priority group.

-

At Carbon-3 (C3) : The attached groups are a propyl group (-CH₂CH₂CH₃) and a hydrogen atom (-H). Carbon has a higher atomic number than hydrogen, so the propyl group is the high-priority group.

Isomer Assignment:

-

(Z)-2-Hexene : If the two high-priority groups (-CH₃ and -CH₂CH₂CH₃) are on the same side of the double bond, the isomer is designated (Z) from the German zusammen (together).[5][7] This corresponds to cis-2-hexene.

-

(E)-2-Hexene : If the two high-priority groups are on opposite sides, the isomer is designated (E) from the German entgegen (opposite).[5][7] This corresponds to trans-2-hexene.

Physical and Chemical Properties

The different spatial arrangements of atoms in cis- and trans-2-hexene lead to measurable differences in their physical properties and thermodynamic stability.

Physical Properties

The trans isomer generally has a higher melting point due to better crystal packing and a slightly lower boiling point. The cis isomer is often slightly more polar.[1]

| Property | (Z)-2-Hexene (cis) | (E)-2-Hexene (trans) |

| Molecular Formula | C₆H₁₂ | C₆H₁₂ |

| Molecular Weight | 84.16 g/mol [10] | 84.16 g/mol [10] |

| Melting Point | -141.1 °C[11] | -133 °C[11] |

| Boiling Point | 68.8 °C[11] | 67.9 °C[11] |

| Density | 0.669 g/mL at 25 °C[10] | 0.678 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.396[10][12] | 1.393 - 1.395[13] |

Thermodynamic Stability

In general, trans alkenes are thermodynamically more stable than their corresponding cis isomers.[14] This increased stability in (E)-2-hexene is attributed to reduced steric hindrance, as the larger alkyl groups (methyl and propyl) are positioned on opposite sides of the double bond, minimizing repulsive electronic interactions.[15][16] In (Z)-2-hexene, the proximity of these groups on the same side of the double bond introduces steric strain, raising the molecule's overall energy.[15][16] The stability difference can be quantified by comparing their heats of hydrogenation; the more stable isomer releases less heat upon hydrogenation to the corresponding alkane (hexane).[15][16] For disubstituted alkenes like 2-butene, this energy difference is approximately 4 kJ/mol, and a similar range is expected for this compound.[14][15]

Experimental Protocols

The isomerization, separation, and identification of this compound isomers are common procedures in organic synthesis and analysis.

Isomerization of Hexenes

The double bond in hexenes can be migrated, and cis/trans isomers can be interconverted, often using acid catalysts such as zeolites. The isomerization of 1-hexene (B165129) is a common method to produce a mixture of this compound and 3-hexene (B12438300) isomers.[17]

Protocol: Zeolite-Catalyzed Isomerization of 1-Hexene

-

Catalyst Activation : A zeolite catalyst (e.g., H-ZSM-5 or HBEA) is activated in situ in a fixed-bed reactor by heating under a flow of inert gas (e.g., Argon) to a high temperature (e.g., 550 °C) for several hours to remove adsorbed water and other impurities.[17][18]

-

Reaction Setup : The reactor is brought to the desired reaction temperature (e.g., 75-150 °C).[17]

-

Isomerization : A feed of 1-hexene, either neat or diluted in a solvent, is passed over the catalyst bed. The reaction can be run at atmospheric or slightly elevated pressure.[17]

-

Product Collection : The effluent from the reactor, now containing a mixture of hexene isomers (predominantly cis- and trans-2-hexene), is passed through a condenser and collected in a cold trap for analysis.[17]

-

Analysis : The product mixture composition is analyzed using Gas Chromatography (GC) to determine the conversion of 1-hexene and the selectivity for each isomer.

This process involves the formation of a carbenium ion intermediate on the Brønsted acid sites of the zeolite, which then rearranges to form the more thermodynamically stable internal alkenes.[17][19]

Separation and Identification

Gas chromatography and NMR spectroscopy are powerful standard techniques for separating and identifying geometric isomers.[20]

Protocol: Gas Chromatography (GC) Analysis

-

Objective : To separate cis- and trans-2-hexene from a mixture.

-

Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID).[20]

-

Column : A high-resolution capillary column with a non-polar or moderately polar stationary phase (e.g., squalane (B1681988) or a polysiloxane-based phase) is typically used.[21]

-

Injection : A small volume (e.g., 1 µL) of the isomer mixture, diluted in a volatile solvent like pentane, is injected into the heated port.[20]

-

Temperature Program : An oven temperature program is used to ensure separation. A typical program might start at 40°C, hold for 5 minutes, and then ramp at 5°C/min to 150°C.[20]

-

Detection : The isomers are separated based on their differential partitioning between the mobile and stationary phases. Generally, the more volatile trans-isomer elutes before the cis-isomer on common stationary phases.[21] The retention time of each peak is used for identification against known standards.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To unambiguously identify the structure of each isomer.

-

¹H NMR Spectroscopy : The key differentiating feature in the ¹H NMR spectrum is the coupling constant (J-value) between the vinylic protons (the hydrogens on the C=C double bond).

-

For trans isomers, the vicinal coupling constant (³J) is typically larger, in the range of 12-18 Hz.

-

For cis isomers, the ³J value is smaller, typically in the range of 6-12 Hz.

-

-

¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms, particularly the allylic carbons, can also differ between the isomers due to steric effects (the "gamma-gauche effect"), providing further structural confirmation.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Geometrical Isomerism- Nomenclature of Geometrical Isomers (Cis-Trans, E-Z, Syn-Anti Systems) | Pharmaguideline [pharmaguideline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. youtube.com [youtube.com]

- 7. E- and Z-alkenes [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Hexene | C6H12 | CID 639661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CIS-2-HEXENE | 4050-45-7 [chemicalbook.com]

- 13. 2-己烯(顺反异构体混合物) technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]